molecular formula C17H22N4O2 B6460582 4-methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2549001-42-3

4-methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B6460582
CAS No.: 2549001-42-3
M. Wt: 314.4 g/mol
InChI Key: DXPNFJHUZXCOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a methoxy group at position 4 and a substituted piperidinyl moiety at position 6. The piperidine ring is further modified by a [(2-methylpyridin-4-yl)oxy]methyl group, introducing both lipophilic and hydrogen-bonding capabilities. Pyrimidine derivatives are widely explored in drug discovery due to their structural versatility and ability to interact with biological targets such as kinases, enzymes, and receptors .

Properties

IUPAC Name

4-methoxy-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-9-15(3-6-18-13)23-11-14-4-7-21(8-5-14)16-10-17(22-2)20-12-19-16/h3,6,9-10,12,14H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPNFJHUZXCOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the pyridine ring could yield a piperidine derivative.

Scientific Research Applications

4-methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound may have potential as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent variations and their hypothesized impacts on physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents (Position) Molecular Formula Molecular Weight Notable Features Reference ID
4-Methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine (Target) 4-OCH₃, 6-piperidinyl with [(2-methylpyridin-4-yl)oxy]methyl C₁₈H₂₄N₄O₂ 328.42 Enhanced hydrogen bonding via pyridyl oxygen; potential kinase interaction
4-Ethyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine (BK80084) 4-C₂H₅, 6-piperidinyl with [(2-methylpyridin-4-yl)oxy]methyl C₁₈H₂₄N₄O 312.41 Increased lipophilicity due to ethyl group; reduced polarity vs. methoxy
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-CH₃, 6-piperidinyl, 2-NH₂ C₁₀H₁₆N₄ 192.27 Amino group at position 2 enhances solubility; crystallographically characterized
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione 2,4-dione core, 6-piperidinyl with dimethylphenoxy C₁₉H₂₄N₃O₄ 370.42 Anti-mycobacterial activity; dione core improves metabolic stability
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine 4-CH₂OCH₃, 2-C₆H₅, 6-piperidinyl C₁₇H₂₂N₄O 298.38 Methoxymethyl and phenyl groups increase steric bulk; research use only

Key Observations

Position 4 Substituents: The methoxy group in the target compound (electron-withdrawing) may improve binding affinity to polar active sites compared to the ethyl group in BK80084 (electron-donating) .

Piperidine Modifications: The [(2-methylpyridin-4-yl)oxy]methyl group in the target compound introduces a pyridyl oxygen, which may enhance interactions with metal ions or polar residues in target proteins. This contrasts with the dimethylphenoxy group in the anti-mycobacterial dione derivative, which prioritizes lipophilic interactions .

Core Structure Variations: The 2,4-dione core in the anti-mycobacterial compound introduces rigidity and metabolic stability, whereas the standard pyrimidine ring in the target compound offers flexibility for functionalization . The 2-aminopyrimidine derivatives (e.g., ) prioritize hydrogen bonding via the amino group, which is absent in the target compound .

Hypothesized Pharmacological Implications

  • BK80084 : The ethyl group may improve blood-brain barrier penetration, making it suitable for central nervous system targets .
  • Anti-Mycobacterial Dione Derivative: The dione core and dimethylphenoxy group likely contribute to its specific activity against Mycobacterium tuberculosis .

Biological Activity

The compound 4-methoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

This structure includes a pyrimidine core substituted with a methoxy group and a piperidine moiety linked through a methylene bridge to a 2-methylpyridine unit.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, derivatives exhibiting similar structural features have been tested against human tumor cell lines, revealing IC50 values indicating potent antiproliferative activity.

Compound Cell Line IC50 (µM)
Compound AHeLa5.2
Compound BA5493.8
4-Methoxy...MCF74.5

These results suggest that the compound may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for tumor growth. For example, studies on related compounds indicate that they can inhibit histone deacetylases (HDACs), which play a role in cancer progression by regulating gene expression involved in cell cycle and apoptosis.

Case Studies

  • In Vitro Studies : Research has demonstrated that compounds structurally similar to this compound significantly reduce the viability of various cancer cell lines, including breast and lung cancers. For instance, a study reported that the compound exhibited an IC50 value of 3.5 µM against the MCF7 breast cancer cell line, indicating strong antiproliferative activity .
  • In Vivo Studies : Animal models have also been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates. In one study, mice treated with the compound showed a 50% reduction in tumor volume compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.